4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide
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Overview
Description
4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide is a complex organic compound that features an imidazole ring, a piperazine ring, and a benzhydryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The piperazine ring can be introduced through nucleophilic substitution reactions, and the benzhydryl group is often added via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing these synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the benzhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzhydryl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzhydryl group can produce benzhydrol derivatives.
Scientific Research Applications
4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving imidazole and piperazine derivatives.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The benzhydryl group can contribute to the compound’s overall stability and lipophilicity, affecting its distribution and metabolism in biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and piperazine derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Astemizole: Another antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer agent containing an imidazole ring.
Uniqueness
What sets 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide apart is its unique combination of the imidazole, piperazine, and benzhydryl groups
Properties
IUPAC Name |
N-benzhydryl-4-(2-imidazol-1-ylethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(28-17-15-26(16-18-28)13-14-27-12-11-24-19-27)25-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-12,19,22H,13-18H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSTQNFLSYXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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